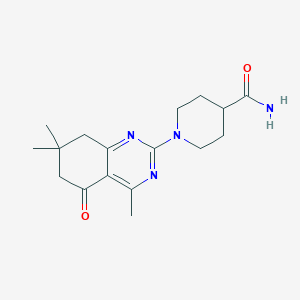![molecular formula C23H27N3O B4614983 2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)
2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinolinone derivatives involves several key steps, including the condensation and functionalization of quinolinone nuclei with piperazine units to impart desired biological activities. For instance, the synthesis of ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives has been explored for their anti-methamphetamine and anti-epinephrine activities, showing potent effects in animal models (Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of these compounds often features a quinolinone core with various substituents, including piperazine moieties, which are crucial for their pharmacological activity. Structural analysis, including crystallography and NMR, helps elucidate the orientation of these substituents and their impact on biological activity. For example, novel quinolone-3-carbaldehyde derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, and LCMS, providing insights into their structural features (Desai et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often aim to modify the piperazine unit or the quinolinone core to alter their pharmacological profile. Such modifications can enhance their interaction with biological targets, improve selectivity, or reduce toxicity. Studies have detailed the synthesis of mixed dopamine D2/D4 receptor antagonists through structural modifications of the piperazine and quinolinone components (Zhao et al., 2000).
Aplicaciones Científicas De Investigación
Antipsychotic and Receptor Interaction
Aripiprazole, a compound structurally related to 2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol, has been identified as a potent partial agonist at dopamine D2 receptors and has shown high affinity for human 5-HT(1A) receptors. Its interaction with these receptors contributes to its efficacy against symptoms of schizophrenia and its favorable side-effect profile, suggesting a novel approach to antipsychotic therapy (Jordan et al., 2002).
Antimicrobial Activity
The synthesis and characterization of various metal chelates of a compound similar to 2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol have demonstrated antimicrobial activity. This suggests potential applications in combating microbial infections (Patel & Vohra, 2006).
Corrosion Inhibition
Research into 8-Hydroxyquinoline-based piperazine compounds, closely related to the chemical structure , has revealed their effectiveness as corrosion inhibiting additives. These findings open up applications in materials science, particularly in protecting metals against corrosion (El faydy et al., 2020).
Antitumor Activity
Compounds structurally similar to 2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol have shown significant in vitro antitumor activity against human myelogenous leukemia K562 cells, highlighting the potential for development as antitumor agents (Cao et al., 2005).
Neuroleptic Agents
The synthesis and biological activities of ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives, aiming to develop novel neuroleptic drugs, have demonstrated potent antimethamphetamine activity and potential anti-epinephrine potency. These findings suggest applications in treating psychiatric disorders (Banno et al., 1988).
Propiedades
IUPAC Name |
2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-9-10-17(2)22-21(16)23(27)20(18(3)24-22)15-25-11-13-26(14-12-25)19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGQIEBZDRMBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)
![3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4614922.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)
![8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)
![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)
![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)
![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)